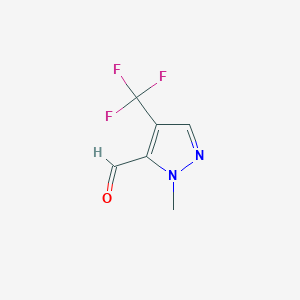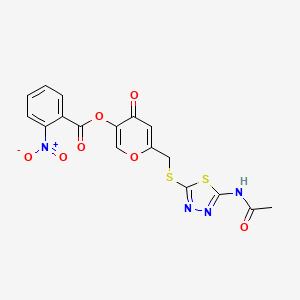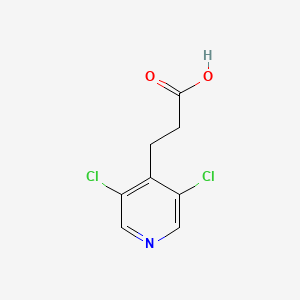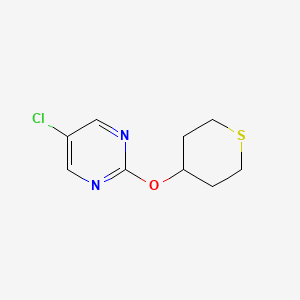
N-(5-chloropyridin-2-yl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-3-methylbenzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been shown to have potential in treating various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N-(5-chloropyridin-2-yl)-3-methylbenzamide inhibits JAK3 by binding to its ATP-binding pocket, preventing the phosphorylation and activation of downstream signaling molecules. This leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-15, and interferon-gamma, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on JAK3, N-(5-chloropyridin-2-yl)-3-methylbenzamide has been shown to reduce the activation of T cells and B cells, which are involved in the immune response. N-(5-chloropyridin-2-yl)-3-methylbenzamide has also been shown to reduce the production of antibodies, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
One advantage of N-(5-chloropyridin-2-yl)-3-methylbenzamide is that it has been extensively studied in preclinical and clinical trials, with a good safety profile observed in patients. N-(5-chloropyridin-2-yl)-3-methylbenzamide is also relatively easy to synthesize using standard chemical reactions. One limitation of N-(5-chloropyridin-2-yl)-3-methylbenzamide is that it is a small molecule inhibitor, which may limit its efficacy in treating certain autoimmune diseases that involve complex immune pathways.
未来方向
There are several future directions for research on N-(5-chloropyridin-2-yl)-3-methylbenzamide. One area of research is the development of more potent and selective JAK3 inhibitors, which may have improved efficacy and reduced side effects compared to N-(5-chloropyridin-2-yl)-3-methylbenzamide. Another area of research is the identification of biomarkers that can predict the response to N-(5-chloropyridin-2-yl)-3-methylbenzamide in patients with autoimmune diseases. Finally, there is a need for additional clinical trials to further evaluate the safety and efficacy of N-(5-chloropyridin-2-yl)-3-methylbenzamide in treating various autoimmune diseases.
合成方法
N-(5-chloropyridin-2-yl)-3-methylbenzamide can be synthesized using a series of chemical reactions. One common method involves the reaction of 2-chloro-5-nitropyridine with 3-methylbenzoyl chloride in the presence of a base, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with thionyl chloride and a base to form the corresponding acid chloride, which is reacted with an amine to form the final product.
科学研究应用
N-(5-chloropyridin-2-yl)-3-methylbenzamide has been extensively studied in preclinical and clinical trials for its potential use in treating autoimmune diseases. In a phase II clinical trial, N-(5-chloropyridin-2-yl)-3-methylbenzamide was shown to be effective in reducing the symptoms of rheumatoid arthritis, with a higher percentage of patients achieving a clinical response compared to placebo. N-(5-chloropyridin-2-yl)-3-methylbenzamide has also been shown to be effective in treating psoriasis, with a significant improvement in the Psoriasis Area and Severity Index (PASI) score observed in patients treated with N-(5-chloropyridin-2-yl)-3-methylbenzamide compared to placebo.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-3-2-4-10(7-9)13(17)16-12-6-5-11(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTCNJDHYIBOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2752343.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2752344.png)



![Ruthenate(1-), bis[1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-kappaP]]tri-mu-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine](/img/no-structure.png)

![2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2752358.png)
amine](/img/structure/B2752359.png)
![ethyl 1-(4-methoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2752360.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2752361.png)

